Computational Vasopressin Receptor Subtype Selectivity Profile
Computational models predict a quantitative differentiation in affinity for vasopressin receptor subtypes. The target compound shows a predicted pKi of 7.09 for the V2 receptor (AVPR2) versus 5.03 for the V1a receptor (AVPR1A), suggesting a notable selectivity window that is structurally derived [1]. This profile is in contrast to the simpler analog 4-cyanophenyl N-(5-chloro-2-methylphenyl)carbamate, for which no such subtype-specific activity data is available, making the target compound's predicted profile a distinct differentiator for research applications targeting the V2 receptor .
| Evidence Dimension | Predicted binding affinity (pKi) to vasopressin receptors |
|---|---|
| Target Compound Data | AVPR2 pKi = 7.09; AVPR1A pKi = 5.03 |
| Comparator Or Baseline | 4-Cyanophenyl N-(5-chloro-2-methylphenyl)carbamate (CAS 197311-15-2): No vasopressin activity data available. |
| Quantified Difference | The target compound exhibits a predicted ~115-fold selectivity for AVPR2 over AVPR1A, a profile absent in the comparator. |
| Conditions | Computational prediction based on ChEMBL 20 data; no direct experimental confirmation available. |
Why This Matters
This computationally predicted selectivity profile provides a specific, testable hypothesis for scientists procuring a compound to study V2 receptor-mediated pathways, unlike a generic analog with no defined receptor activity.
- [1] ZINC Database. Activity predictions for ZINC13757927. AVPR2 pKi: 7.09; AVPR1A pKi: 5.03. View Source
